Nona-6,8-dien-1-OL
Description
Properties
CAS No. |
114251-13-7 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
nona-6,8-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h2-4,10H,1,5-9H2 |
InChI Key |
ATQOCCKBFWAOFS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Core Structure | Functional Groups | Key Structural Features |
|---|---|---|---|
| Nona-6,8-dien-1-OL | Linear aliphatic chain | Primary alcohol, diene | Terminal -OH, conjugated dienes (C6, C8) |
| Bicyclo[3.2.2]nona-6,8-dien-3-one | Bicyclic framework | Ketone, diene | Rigid bicyclic system, α,β-unsaturated ketone |
| p-Mentha-2,8-dien-1-ol (PMD) | Monocyclic terpene | Secondary alcohol, diene | Mentha backbone, conjugated dienes |
| (S,3E,7E)-α,α,4,8-Tetramethyl-3,7-cyclodecadiene-1-methanol | Macrocyclic | Tertiary alcohol, diene | Bulky cyclodecadiene, stereochemical complexity |
Key Differences :
- This compound’s linear structure contrasts with the bicyclic or monocyclic frameworks of its analogs, which impacts reactivity. For example, bicyclo[3.2.2]nona-6,8-dien-3-one’s rigid structure enhances thermal stability in photoresist applications , while PMD’s monocyclic dienol structure facilitates terpenylation reactions in cannabinoid synthesis .
Contrasting Behaviors :
- Bicyclo[3.2.2]nona-6,8-dien-3-one’s ketone group and rigid structure make it less reactive toward oxidation compared to this compound’s primary alcohol .
- PMD’s conjugated diene system enhances its utility in cyclization reactions, whereas this compound’s linearity may favor polymerization or degradation under harsh conditions.
Stability and Functional Performance
- Photochemical Stability: Bicyclo[3.2.2]nona-6,8-dien-3-one exhibits exceptional etch stability in oxygen plasma (etch rate: 0.8 µm/min vs. 1.2 µm/min for novolak resins) .
- Antioxidant Activity: (S,3E,7E)-α,α,4,8-Tetramethyl-3,7-cyclodecadiene-1-methanol shows strong negative loading in principal component analysis (PCA), suggesting lower antioxidant efficacy compared to benzaldehyde or trans-cinnamaldehyde .
Q & A
Q. What advanced techniques elucidate this compound's role in reaction mechanisms at the molecular level?
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